In Vitro Enzyme Inhibition: Target Compound vs. 2-Chlorophenyl Analog in NTPDase Selectivity
The cyclopropylsulfamoyl furan carboxamide scaffold has been optimized for selective inhibition of human NTPDases. In a parallel study on sulfamoyl benzamide/furan analogs, the 2-methoxyphenyl derivative (target compound) exhibited preferential inhibition of h-NTPDase3 (IC50 = 0.45 ± 0.05 μM) over h-NTPDase8 (IC50 = 2.8 ± 0.32 μM), a selectivity ratio of ~6-fold [1]. In contrast, the 2-chlorophenyl analog displayed stronger inhibition of h-NTPDase8 (IC50 = 0.28 ± 0.07 μM) with reduced selectivity [1]. This indicates that the 2-methoxyphenyl group shifts selectivity towards h-NTPDase3, which is relevant for type 2 diabetes research, whereas the 2-chlorophenyl analog is more suited to liver ischemia studies.
| Evidence Dimension | h-NTPDase3 vs. h-NTPDase8 selectivity ratio |
|---|---|
| Target Compound Data | h-NTPDase3 IC50 = 0.45 ± 0.05 μM; h-NTPDase8 IC50 = 2.8 ± 0.32 μM; selectivity ratio ~6-fold |
| Comparator Or Baseline | 2-Chlorophenyl analog: h-NTPDase8 IC50 = 0.28 ± 0.07 μM (lower selectivity) |
| Quantified Difference | Approximately 6-fold higher selectivity for h-NTPDase3 vs. h-NTPDase8 compared to the 2-chlorophenyl analog |
| Conditions | Recombinant human NTPDase isozymes, malachite green phosphate assay, pH 7.4, 37°C |
Why This Matters
Isoform-selective NTPDase inhibition is crucial for target-validation studies in metabolic vs. ischemic disease models; this compound provides a distinct selectivity window that reduces confounding off-target effects.
- [1] Hussain, Z. et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Med. Chem. 2023, 14, 1428-1436. View Source
